(R)-NADH-d1

Kinetic Isotope Effect Hydride Transfer Enzyme Mechanism

(R)-NADH-d1, or [4R-²H]-Nicotinamide Adenine Dinucleotide (reduced form), is the deuterium-labeled isotopologue of β-NADH, where the pro-R hydrogen at the C4 position of the nicotinamide ring is stereospecifically replaced by deuterium. This modification introduces a +1 Da mass shift (monoisotopic mass 666.131 g/mol) and fundamentally alters the vibrational zero-point energy of the C–²H bond relative to the C–¹H bond in unlabeled NADH.

Molecular Formula C21H29N7O14P2
Molecular Weight 666.4 g/mol
Cat. No. B12402243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-NADH-d1
Molecular FormulaC21H29N7O14P2
Molecular Weight666.4 g/mol
Structural Identifiers
SMILESC1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O
InChIInChI=1S/C21H29N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1/i2D/t2-,10-,11-,13-,14-,15-,16-,20-,21-
InChIKeyBOPGDPNILDQYTO-IGGDJQQVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (R)-NADH-d1: The Deuterated Coenzyme for Rigorous Redox Research


(R)-NADH-d1, or [4R-²H]-Nicotinamide Adenine Dinucleotide (reduced form), is the deuterium-labeled isotopologue of β-NADH, where the pro-R hydrogen at the C4 position of the nicotinamide ring is stereospecifically replaced by deuterium [1]. This modification introduces a +1 Da mass shift (monoisotopic mass 666.131 g/mol) and fundamentally alters the vibrational zero-point energy of the C–²H bond relative to the C–¹H bond in unlabeled NADH . As a coenzyme central to cellular redox metabolism, its deuterated form serves as a critical tool for enzyme mechanistic studies, stable isotope-labeled internal standards (SIL-IS) in quantitative LC-MS/MS, and asymmetric biocatalytic deuteration reactions [2][3].

Why (R)-NADH-d1 Cannot Be Replaced by NADH, (S)-NADH-d1, or NADH-d4 in Mechanistic and Quantitative Workflows


Generic substitution among NADH isotopologues and stereoisomers fails because the deuterium label position and configuration dictate both reaction rate (via primary kinetic isotope effects) and enzyme stereospecificity. Replacing (R)-NADH-d1 with unlabeled NADH eliminates the mass shift required for SIL-IS quantitation and abolishes the ability to probe C–H bond cleavage in rate-limiting hydride transfer steps [1]. Substitution with (S)-NADH-d1—the opposite epimer at C4—results in dramatically different catalytic outcomes: pro-R specific dehydrogenases (e.g., yeast alcohol dehydrogenase, L-alanine dehydrogenase) show no deuterium transfer from the pro-S position, leading to complete loss of the KIE signal [2][3]. Multi-deuterated NADH-d4 introduces a +4 Da mass shift that alters chromatographic retention time relative to the +1 Da shift of (R)-NADH-d1, compromising co-elution essential for matrix-effect correction in LC-MS/MS [4]. These differences are not interchangeable; they fundamentally determine whether an experiment detects any isotope effect or achieves quantitative accuracy.

Quantitative Differentiation Evidence: (R)-NADH-d1 vs. NADH, (S)-NADH-d1, and NADH-d4


Primary Kinetic Isotope Effect: 3.6-Fold Rate Reduction in Yeast Alcohol Dehydrogenase vs. Unlabeled NADH

(R)-NADH-d1 (equivalent to NADD, deuterated at the nicotinamide 4 position) exhibits a primary deuterium kinetic isotope effect (KIE) of kh:kd = 3.6 on hydride transfer rate in yeast alcohol dehydrogenase (YADH) compared to unlabeled NADH [1]. The KIE was derived from the difference in intercept values of Hammett plots (log kh vs. σ⁺) for a series of para-substituted benzaldehydes reduced by NADH versus NADD, with ρ = 2.17 and 2.24 respectively [1]. This 3.6-fold rate differentiation is intrinsic to the mass difference between C–¹H and C–²H bond cleavage in the rate-limiting hydride transfer step, not an artifact of substrate binding. In contrast, (S)-NADH-d1 (the pro-S deuterated epimer) yields no KIE in pro-R specific enzymes like YADH, because the transferred hydrogen originates exclusively from the pro-R position [2].

Kinetic Isotope Effect Hydride Transfer Enzyme Mechanism NADH-Dependent Dehydrogenase

Stereospecific Differentiation: 2-Fold KIE for (R)-NADH-d1 vs. No KIE for (S)-NADH-d1 in Clostridium Dehydrogenase

In a head-to-head stereochemical comparison using a dehydrogenase from Clostridium sp. EDB2 catalyzing hydride transfer to CL-20 (hexanitrohexaazaisowurtzitane), (R)-NADD (equivalent to (R)-NADH-d1) exhibited a 2-fold kinetic deuterium isotope effect on biotransformation rate compared to either (S)-NADD or unlabeled NADH, both of which yielded equivalent rates [1]. The 1 Da mass shift in the N-denitrohydrogenated product, confirmed by LC-MS, demonstrated direct deuteride (D⁻) transfer exclusively from the pro-R position [1]. This enzyme thus displays absolute pro-R stereospecificity: the pro-S deuterium in (S)-NADH-d1 is silent, neither transferred nor affecting rate. For laboratories employing deuterated NADH to probe enzyme stereochemistry, the (R)-isomer is the only form that generates a measurable KIE and mass shift in pro-R specific systems.

Stereospecificity Pro-R Hydrogen Deuterium Isotope Effect Biocatalysis

Mitochondrial Complex I Mechanistic Resolution: (R)-NADH-d1 Confirms pro-S Hydride Transfer But Reveals Partial Rate-Limitation

Birrell and Hirst (2013) used both [4R-²H]NADH and [4S-²H]NADH to dissect the hydride transfer stereochemistry and rate-limitation in bovine mitochondrial complex I (NADH:ubiquinone oxidoreductase) [1]. Primary KIE measurements with [4S-²H]NADH (the pro-S deuterated form) revealed a significant KIE on NADH oxidation coupled to artificial electron acceptors (APAD⁺, FeCN, HAR, O₂), confirming that hydride transfer originates from the pro-S position and is partially rate-limiting in complex I [1]. The [4R-²H]NADH isomer showed no KIE, serving as an essential negative control [1]. This study illustrates that neither isomer alone is sufficient—both are required as paired tools. However, for laboratories studying pro-R specific enzymes, (R)-NADH-d1 is the indispensable active probe.

Mitochondrial Complex I NADH Oxidation Rate-Limiting Step Respiratory Chain

Mass Spectrometry Quantitation: +1 Da Mass Shift Enables SIL-IS Co-Elution with Endogenous NADH

(R)-NADH-d1 bears a single +1 Da mass shift (monoisotopic mass 666.131 g/mol vs. 665.124 g/mol for unlabeled β-NADH), making it the minimal-mass isotopologue suitable for stable isotope-labeled internal standard (SIL-IS) applications in LC-MS/MS . The single deuterium substitution ensures near-identical chromatographic retention time to endogenous NADH (typical ΔRT < 0.03 min in reversed-phase LC), providing optimal co-elution for matrix-effect correction [1]. By contrast, NADH-d4 (β-NADH-d4, +4 Da, CAS 58-68-4) introduces a larger mass differential that can lead to measurable retention time shifts versus endogenous NADH, compromising the fundamental assumption of identical ionization suppression/enhancement [2]. Furthermore, (R)-NADH-d1 at ≥98% isotopic purity avoids the isotopic cross-talk (M+1 natural abundance contribution from unlabeled NADH) that complicates quantitation when using unlabeled NADH as an internal standard .

Stable Isotope-Labeled Internal Standard LC-MS/MS Quantitation NADH Metabolomics Isotope Dilution

Biocatalytic Deuteration Substrate: (R)-NADH-d1 Enables Asymmetric Synthesis with Near-Perfect Isotopic Selectivity

Rowbotham et al. (2020) demonstrated a biocatalytic platform wherein [4-²H]-NADH (generated enzymatic reduction of NAD⁺ with ²H₂O and H₂) is recycled by C=O, C=N, and C=C bond reductases to achieve asymmetric reductive deuteration of organic substrates [1]. The system requires stereochemically pure [4R-²H]-NADH to maintain enantioselectivity of the deuterium transfer. Using this [4-²H]-NADH recycling strategy, authors achieved near-perfect chemo-, stereo-, and isotopic selectivity (deuterium incorporation >99% at the target chiral center) in the preparative-scale synthesis of deuterated solifenacin fumarate [1]. (R)-NADH-d1 is the enantiopure cofactor that ensures the pro-R hydride (deuteride) is delivered to the substrate with defined stereochemistry, whereas racemic or (S)-NADH-d1 would yield stereochemical mixtures and loss of enantiomeric excess.

Biocatalytic Deuteration Asymmetric Synthesis Deuterium Labelling Cofactor Recycling

Enzymatic Synthesis Purity Protocol: High-Purity (R)-NADH-d1 via Coupled Racemase-Dehydrogenase System

High isotopic purity of (R)-NADH-d1 is achieved through a chemo-enzymatic synthesis route coupling alanine racemase (EC 5.1.1.1) with L-alanine dehydrogenase (EC 1.4.1.1), which is strictly pro-R specific for C-4 hydrogen transfer from NADH [1]. In ²H₂O, this coupled system produces [4R-²H]NADH exclusively, with no detectable [4S-²H]NADH contamination as confirmed by ¹H NMR [1]. The alternative chemo-enzymatic route using glucose dehydrogenase from Bacillus megaterium produces [4S-²H]NADH exclusively [2]. The stereochemical purity of the (R)-isomer is critical: contamination with even 5–15% of the non-deuterated or (S)-epimer, as reported in some commercial preparations, leads to underestimation of KIE values and ambiguous stereochemical assignments [2][3]. This underscores that procurement specifications must include stereochemical purity verification (≥95% isotopic purity at the 4R position) rather than chemical purity alone.

Enzymatic Synthesis Isotopic Purity Stereospecific Deuteration Alanine Racemase

Optimal Application Scenarios for (R)-NADH-d1 Based on Verified Differentiation Evidence


Enzyme Mechanistic Studies: Determining Rate-Limiting Hydride Transfer Steps with Primary KIE Measurements

(R)-NADH-d1 is the definitive substrate for measuring primary deuterium KIEs in pro-R specific NADH-dependent dehydrogenases (e.g., yeast alcohol dehydrogenase, L-alanine dehydrogenase, pig heart malate dehydrogenase). The 3.6-fold KIE observed in yeast ADH [1] and the 2-fold KIE in Clostridium dehydrogenase [2] demonstrate the compound's utility in quantifying the extent to which hydride transfer limits overall catalytic rate. Users must pair (R)-NADH-d1 with (S)-NADH-d1 as a negative control to establish stereochemical assignment: if KIE is observed with (R)-NADH-d1 but not (S)-NADH-d1, the enzyme is pro-R specific; the reverse pattern indicates pro-S specificity [3]. Single-isomer experiments without the epimeric control cannot distinguish stereospecificity from an intrinsically small KIE.

Quantitative Intracellular NADH Metabolomics via LC-MS/MS with Isotope Dilution

(R)-NADH-d1 serves as the optimal SIL-IS for absolute quantitation of endogenous NADH in cellular extracts, tissue homogenates, and mitochondrial preparations. Its +1 Da mass shift ensures baseline mass resolution from unlabeled NADH while minimizing deuterium-induced retention time shifts that plague d4-isotopologues [1]. The validated protocol using stable isotope-labeled internal standards yields enhanced accuracy (typically <15% inter-day precision) compared to external calibration or structural analog internal standards [1]. Researchers should verify isotopic purity (≥98%) and confirm co-elution (ΔRT < 0.05 min) during method validation, as isotopic impurities directly propagate to quantification errors in the isotope dilution calculation.

Asymmetric Biocatalytic Synthesis of Deuterium-Labeled Pharmaceutical Intermediates

(R)-NADH-d1 is the essential cofactor for enzymatic asymmetric reductive deuteration using pro-R specific ketoreductases, ene-reductases, and imine reductases. The Rowbotham et al. (2020) platform, which recycles [4-²H]-NADH using H₂ and ²H₂O, can be adapted to produce enantiopure deuterated building blocks with >99% deuterium incorporation at the target stereocenter [1]. This is directly applicable to the synthesis of deuterated drug candidates where metabolic stabilization at chiral centers is desired. Laboratories must procure stereochemically pure (R)-NADH-d1 batches; racemic NADH-d1 will result in product mixtures with reduced enantiomeric excess that cannot be upgraded by achiral separation techniques.

Stereochemical Assignment of Novel NAD(P)H-Dependent Oxidoreductases

For newly discovered or uncharacterized NAD(P)H-dependent enzymes, (R)-NADH-d1 is an indispensable probe for determining the stereospecificity of hydride transfer. The enzymatic in situ method of Esaki et al. (1989), which couples the unknown dehydrogenase with either the alanine racemase/L-alanine dehydrogenase (pro-R) or amino acid racemase/L-leucine dehydrogenase (pro-S) system in ²H₂O, uses ¹H NMR to detect deuterium retention or exchange at the C4 position of NAD⁺ [1]. This approach requires both (R)-NADH-d1 and (S)-NADH-d1 as reference standards. The stereochemical outcome directly informs cofactor engineering, inhibitor design, and metabolic pathway reconstruction.

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